molecular formula C19H23ClFN3O4 B1139348 Gatifloxacin hydrochloride CAS No. 121577-32-0

Gatifloxacin hydrochloride

Cat. No. B1139348
CAS RN: 121577-32-0
M. Wt: 411.86
InChI Key:
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Description

Gatifloxacin hydrochloride is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent for oral or intravenous administration . It is well known for its drug design and coordinating ability towards metal ions .


Synthesis Analysis

Gatifloxacin can be synthesized using o-phenylenediamine (OPD) and 3-acetyl coumarin . The synthesis of Gatifloxacin involves making (±)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolenecarboxylic acid in high purity, in a suspension in a dipolar aprotic solvent .


Molecular Structure Analysis

The molecular formula of Gatifloxacin hydrochloride is C19H23ClFN3O4, with an average mass of 411.855 Da and a monoisotopic mass of 411.136108 Da .


Chemical Reactions Analysis

Gatifloxacin has been found to be stable under various conditions, with substantial degradation observed during oxidative hydrolysis . A specific, stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms .


Physical And Chemical Properties Analysis

Gatifloxacin hydrochloride has a molecular weight of 411.86 and is primarily excreted unchanged in the urine (>80%) . It has high oral bioavailability (96%), and therefore, oral and intravenous formulations are bioequivalent and interchangeable .

Scientific Research Applications

Analytical Techniques

Gatifloxacin hydrochloride has been extensively studied in the field of analytical chemistry . It has been used in various analytical techniques for the assessment of Gatifloxacin alone or in combinations with other drugs in various biological media . Techniques include High-performance liquid chromatography, Spectrophotometry, electrochemical methods, Spectrofluorometric and High-performance thin layer chromatography .

Antibacterial Activity

Gatifloxacin is an 8-methoxyfluoroquinolone with improved activity against Gram-positive bacteria, anaerobes, and broad-spectrum activity against Gram-negative bacteria . It’s a well-known fourth-generation fluoroquinolone .

Fluorescence Probe

Gatifloxacin has been used as a fluorescence probe for Se (IV) based on fluorescence quenching . In a specific system, the fluorescence intensity of gatifloxacin was linearly decreased with the concentration increase of Se (IV) .

Hydrotropic Solubilization

In pharmaceutical research, hydrotropic solubilization technique has been employed to solubilize the poorly water-soluble fluoroquinolone antibiotic gatifloxacin .

UV-Spectrophotometry

Gatifloxacin has been used in UV spectroscopic method for the determination of Gatifloxacin and Ambroxol Hydrochloride as bulk drug and in marketed solid dosage formulation .

Drug Combinations

Gatifloxacin is available in single or in combination with other drugs in pharmaceutical matrices with many drugs like Levofloxacin, Moxifloxacin, Dexamethasone, Satranidazole, Difluprednate .

Mechanism of Action

Target of Action

Gatifloxacin hydrochloride, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Gatifloxacin hydrochloride acts by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding and supercoiling of bacterial DNA, which are essential steps for DNA replication . As a result, the bacterial cell cannot replicate its DNA, leading to cell death .

Biochemical Pathways

The bactericidal action of Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By blocking these enzymes, Gatifloxacin disrupts these critical biochemical pathways, leading to bacterial cell death .

Pharmacokinetics

Gatifloxacin has high oral bioavailability (96%), indicating that it is well-absorbed from the gastrointestinal tract . It has a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . It can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Gatifloxacin leads to the prevention of bacterial DNA replication . This results in the death of the bacterial cell . Gatifloxacin exhibits enhanced activity against clinically relevant pathogens, including common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Chlamydia pneumoniae, Moraxella catarrhalis, and Legionella spp .

Action Environment

The action, efficacy, and stability of Gatifloxacin can be influenced by various environmental factors. It’s important to note that like all antibiotics, the indiscriminate use of Gatifloxacin could lead to the potential for selection of widespread resistance .

Safety and Hazards

Gatifloxacin hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is generally well tolerated, with the most common adverse events being gastrointestinal symptoms and injection site reactions .

Future Directions

Gatifloxacin has an extended spectrum of antibacterial activity and provides better coverage of Gram-positive organisms (e.g., S. pneumoniae) than some older fluoroquinolones . It has been shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis . Future research may focus on further optimizing its safety and pharmacokinetic profiles .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYBNVXJQVIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gatifloxacin hydrochloride

CAS RN

121577-32-0
Record name Gatifloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GATIFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of Gatifloxacin hydrochloride?

A: Gatifloxacin hydrochloride belongs to the fluoroquinolone class of antibiotics. It exerts its antibacterial action by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , ] By binding to these enzymes, Gatifloxacin hydrochloride disrupts DNA supercoiling and separation, leading to bacterial cell death.

Q2: What is the molecular formula and weight of Gatifloxacin hydrochloride?

A: The molecular formula of Gatifloxacin hydrochloride is C18H22F2N4O4 • HCl. Its molecular weight is 400.8 g/mol (free base) and 437.3 g/mol (hydrochloride salt). [, ]

Q3: What are some common analytical techniques employed for quantifying Gatifloxacin hydrochloride?

A: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is widely used for determining the concentration of Gatifloxacin hydrochloride in various matrices, including pharmaceuticals, biological samples, and environmental samples. [, , , , ]

Q4: What are the potential benefits of incorporating Gatifloxacin hydrochloride into polymeric nanofibers for drug delivery?

A: Encapsulating Gatifloxacin hydrochloride within polymeric nanofibers, specifically sodium alginate/polyvinyl alcohol (SA/PVA) composites, offers a promising strategy for controlled drug release. [, ] This approach has demonstrated sustained drug release profiles, with approximately 90% of the drug released within 6 hours and continued release over 24 hours. [, ] This controlled release characteristic makes it particularly suitable for applications like wound healing.

Q5: Has Gatifloxacin hydrochloride shown efficacy in treating specific infections?

A: Clinical studies have demonstrated the effectiveness of Gatifloxacin hydrochloride in treating various bacterial infections, including respiratory and urinary tract infections. [, ] One study highlighted its efficacy in decontaminating donor corneas, particularly against common pathogens like Pseudomonas spp. and Coagulase-negative Staphylococci. []

Q6: What are the relative bioavailabilities of Gatifloxacin hydrochloride capsules compared to tablets?

A: A study comparing the pharmacokinetics of Gatifloxacin hydrochloride capsules and tablets in healthy volunteers found no significant differences in key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC). [] The relative bioavailability of the capsules was determined to be 106.3%, indicating bioequivalence between the two formulations. []

Q7: Have any alternative salts of Gatifloxacin been explored for pharmaceutical applications?

A: Research has investigated the pharmacokinetics of Gatifloxacin mesylate tablets, revealing similarities to Gatifloxacin hydrochloride. [] Gatifloxacin mesylate demonstrated favorable characteristics like rapid absorption, high bioavailability, and a prolonged mean retention time. []

Q8: Are there any known challenges related to the stability of Gatifloxacin hydrochloride formulations?

A: While Gatifloxacin hydrochloride is generally considered stable under recommended storage conditions, research has shown that temperature can impact its stability in injection form. [] Furthermore, the formation of visible foreign bodies in Gatifloxacin hydrochloride injection has been linked to specific temperature and pH ranges. []

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